N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16336319
Molecular Formula: C24H27N5O3
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N5O3 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-[2-[[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C24H27N5O3/c30-22(21-16-19-8-4-5-9-20(19)27-21)25-10-11-26-23(31)24(32)29-14-12-28(13-15-29)17-18-6-2-1-3-7-18/h1-9,16,27H,10-15,17H2,(H,25,30)(H,26,31) |
| Standard InChI Key | GHZPMYALMZXOHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Introduction
N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, which is known for its diverse biological activities. This compound includes a benzylpiperazine moiety, an oxoacetyl group, and a carboxamide functional group, making it a promising candidate for medicinal chemistry applications, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. These steps often include the formation of the indole core, the introduction of the benzylpiperazine moiety, and the incorporation of the oxoacetyl and carboxamide groups. Detailed synthesis protocols are not widely available in the literature, but they generally require careful control of reaction conditions to ensure high purity and yield.
Potential Applications
Given its structural features, N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological or oncological pathways. The combination of an indole structure with a benzylpiperazine derivative and an oxoacetyl group may enhance its biological activity and selectivity compared to other similar compounds.
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